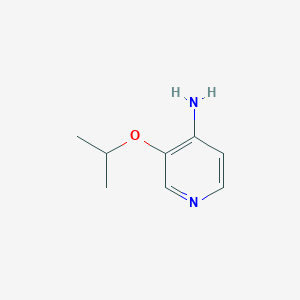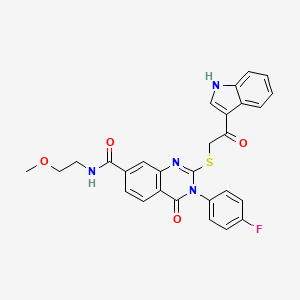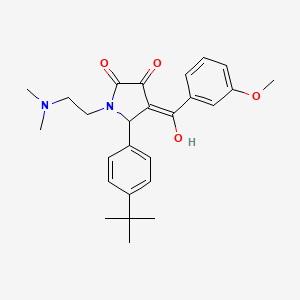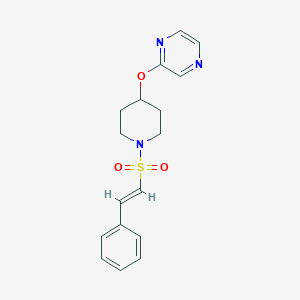![molecular formula C19H19ClN2O2 B2762709 2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide CAS No. 847851-75-6](/img/structure/B2762709.png)
2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide” is a chemical compound with the molecular formula C21H21N3O2 . It has a molecular weight of 347.42 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H21N3O2. It includes a chlorophenyl group, a methoxy-indole group, and an ethylacetamide group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 347.42 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Aplicaciones Científicas De Investigación
Comparative Metabolism in Human and Rat Liver Microsomes
A study by Coleman, Linderman, Hodgson, and Rose (2000) investigated the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. This research is crucial in understanding the biochemical interactions and potential risks of chloroacetamide compounds in different species (Coleman et al., 2000).
Chloroacetamide Inhibition in Green Alga
Research by Weisshaar and Böger (1989) focused on the chloroacetamide herbicides alachlor and metazachlor. Their study highlights the impact of these compounds on fatty acid synthesis in the green alga Scenedesmus Acutus, providing insights into the environmental effects of chloroacetamides (Weisshaar & Böger, 1989).
Crystal Structure of Mandipropamid
Park, Kim, Kang, and Kim (2015) analyzed the crystal structure of mandipropamid, an amide fungicide. Their work contributes to understanding the molecular configuration and potential applications of similar amide compounds in agriculture and pharmaceuticals (Park et al., 2015).
Synthesis and Antimicrobial Activity
Debnath and Ganguly (2015) synthesized novel acetamide derivatives and evaluated their antibacterial and antifungal activities. This research opens avenues for the development of new antimicrobial agents using acetamide frameworks (Debnath & Ganguly, 2015).
Herbicide Activity and Soil Interaction
Banks and Robinson (1986) studied the reception and activity of acetochlor, alachlor, and metolachlor in soil affected by wheat straw and irrigation. Their findings are crucial for understanding how herbicides interact with different soil types, influencing agricultural practices (Banks & Robinson, 1986).
Spatial Orientations in Anion Coordination
Kalita and Baruah (2010) explored the spatial orientations of amide derivatives in anion coordination, providing valuable insights into the molecular geometry and potential applications in chemical synthesis and drug design (Kalita & Baruah, 2010).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to display inhibitory activity against α-glucosidase .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit their effects through a radical approach .
Biochemical Pathways
Similar compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b , suggesting that they may play a role in these biochemical pathways.
Result of Action
Similar compounds have been reported to display moderate inhibitory activity against α-glucosidase .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature and storage conditions .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-24-16-6-7-18-17(11-16)14(12-22-18)8-9-21-19(23)10-13-2-4-15(20)5-3-13/h2-7,11-12,22H,8-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVNUFXRZRPUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2762626.png)
![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(thiolan-3-ylmethyl)acetamide](/img/structure/B2762627.png)
![1-(4-methoxyphenyl)-N-(4-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2762628.png)

![N-(4-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2762632.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chlorobenzamide](/img/structure/B2762633.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2762634.png)

![Tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B2762638.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2762641.png)

![ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2762647.png)
![N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2762649.png)
